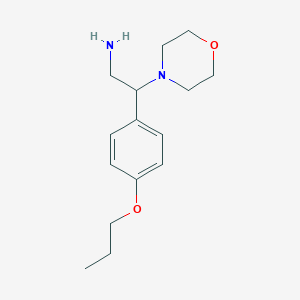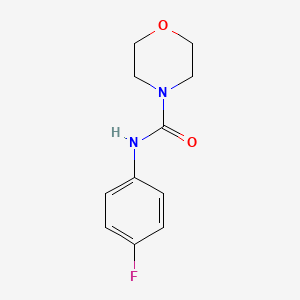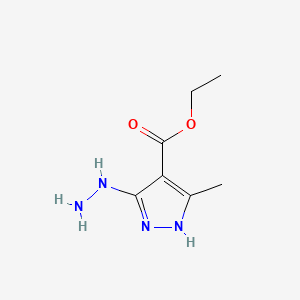
4-Morpholineethanamine, beta-(4-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, beta-(4-propoxyphenyl)- is an organic compound that features a morpholine ring attached to an ethanamine chain, which is further substituted with a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Attachment of the Ethanamine Chain: The morpholine ring is then reacted with ethylene oxide to introduce the ethanamine chain.
Substitution with Propoxyphenyl Group: The final step involves the substitution of the ethanamine chain with a propoxyphenyl group, which can be achieved through a nucleophilic substitution reaction using 4-propoxyphenyl bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the propoxyphenyl group, converting it to a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the propoxyphenyl group.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
4-Morpholineethanamine, beta-(4-propoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Morpholineethanamine: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
4-Morpholineethanamine, beta-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.
4-Morpholineethanamine, beta-(4-ethoxyphenyl)-: Contains an ethoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 4-Morpholineethanamine, beta-(4-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and biochemical research.
Properties
CAS No. |
31466-49-6 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-(4-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-2-9-19-14-5-3-13(4-6-14)15(12-16)17-7-10-18-11-8-17/h3-6,15H,2,7-12,16H2,1H3 |
InChI Key |
MMBHPQYOTOTZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)




![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)



![4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12127401.png)
